molecular formula C16H18N4 B6460497 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile CAS No. 2549024-93-1

3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

Cat. No. B6460497
CAS RN: 2549024-93-1
M. Wt: 266.34 g/mol
InChI Key: PJOMDORPDMGBMS-UHFFFAOYSA-N
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Description

3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile (3-MPAB) is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in research. It is a synthetic molecule that has been used in a variety of experiments, including those in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile has been studied for its potential applications in a variety of scientific research fields, including chemistry, biochemistry, and pharmacology. In chemistry, 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile has been used as a reagent in a variety of reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and aldol condensations. In biochemistry, 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile has been studied for its potential use in enzyme inhibition and protein-protein interactions. In pharmacology, 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is not yet fully understood. However, it is believed that 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Additionally, 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile may act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of certain physiological processes, such as pain perception and blood pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile are not yet fully understood. However, it is believed that 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Additionally, 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile may act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of certain physiological processes, such as pain perception and blood pressure.

Advantages and Limitations for Lab Experiments

3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile has several advantages when used in laboratory experiments. It is relatively easy to synthesize and purify, and it is soluble in a variety of organic solvents. Additionally, 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is stable and has a long shelf-life. However, 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile does have some limitations when used in laboratory experiments. It is not always easy to obtain, and it is expensive. Additionally, 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile can be toxic in high concentrations, so it must be handled with care.

Future Directions

The potential future directions for 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile are numerous. It could be further studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. Additionally, it could be further studied for its potential use as an anti-cancer agent and for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson’s disease. Additionally, 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile could be further studied for its potential use in the development of new drugs and drug delivery systems. Finally, 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile could be further studied for its potential use in the development of new materials such as polymers and nanomaterials.

Synthesis Methods

3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is synthesized via a multi-step process that begins with the reaction of 4-methyl-1H-pyrazol-1-ylmethyl azetidine-1-carboxylate and benzonitrile. This reaction is catalyzed by a base such as sodium hydroxide, and the product is then isolated and purified. The final product is a white crystalline solid that is soluble in a variety of organic solvents.

properties

IUPAC Name

3-[[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-13-7-18-20(8-13)12-16-10-19(11-16)9-15-4-2-3-14(5-15)6-17/h2-5,7-8,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOMDORPDMGBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

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